HLA‑A*02:01 Binding Affinity and Complex Stability: Native ITDQVPFSV vs. Anchor‑Modified IMDQVPFSV
The anchor‑modified peptide gp100:209‑217(210M) (IMDQVPFSV) binds HLA‑A*02:01 with an approximately 9‑fold greater affinity than the native ITDQVPFSV peptide and dissociates approximately 7‑fold more slowly at physiological temperature (37 °C), as determined by surface plasmon resonance and confirmed by X‑ray crystallography at 1.8 Å resolution (PDB 1TVB) [1]. The crystallographic data demonstrate that the T2M substitution does not alter the peptide‑MHC complex conformation, but thermodynamic measurements attribute the enhanced stability to increased hydrophobicity partially offset by the loss of a hydrogen bond to the HLA‑A*02:01 heavy chain [1]. This differential affinity establishes the native peptide as the physiologically authentic, albeit lower‑affinity, reference required to detect T cells with natural TCR avidities rather than the higher‑affinity‑selected repertoire elicited by the modified analog [2].
| Evidence Dimension | HLA‑A*02:01 binding affinity (fold difference) and dissociation half‑life |
|---|---|
| Target Compound Data | Native gp100:209‑217 (ITDQVPFSV): reference binding affinity (intermediate‑strength HLA‑A*02:01 binder); dissociation rate set as baseline |
| Comparator Or Baseline | Modified gp100:209‑217(210M) (IMDQVPFSV): ~9‑fold higher binding affinity; ~7‑fold slower dissociation at 37 °C |
| Quantified Difference | ~9‑fold affinity gain; ~7‑fold dissociation slowdown |
| Conditions | Recombinant HLA‑A*02:01, surface plasmon resonance (Biacore), 37 °C; X‑ray crystallography (1.8 Å, PDB 1TVB) |
Why This Matters
Researchers requiring an unmodified, naturally processed epitope for tetramer‑based enumeration or ELISPOT detection of physiologic T‑cell frequencies must use the native peptide because the modified variant selects for a non‑overlapping, higher‑avidity T‑cell subset.
- [1] Borbulevych OY, Baxter TK, Yu Z, Restifo NP, Baker BM. Increased immunogenicity of an anchor-modified tumor-associated antigen is due to the enhanced stability of the peptide/MHC complex: implications for vaccine design. J Immunol. 2005;174(8):4812-4820. doi:10.4049/jimmunol.174.8.4812 View Source
- [2] Pass HA, Schwarz SL, Wunderlich JR, Rosenberg SA. Immunization of patients with melanoma peptide vaccines: immunologic assessment using the ELISPOT assay. Cancer J Sci Am. 1998;4(5):316-323. View Source
